molecular formula C8H9Cl2NO B1320680 2-(3,4-Dichlorophenoxy)ethanamine CAS No. 38949-70-1

2-(3,4-Dichlorophenoxy)ethanamine

Cat. No. B1320680
CAS RN: 38949-70-1
M. Wt: 206.07 g/mol
InChI Key: RXPLSUNVXZROEH-UHFFFAOYSA-N
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Description

The compound 2-(3,4-Dichlorophenoxy)ethanamine is structurally related to various chlorophenoxy compounds that have been the subject of research due to their chemical and biological significance. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds such as 2,4-dichlorophenol , 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine , and others that share similar structural motifs or functional groups.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in pharmaceuticals, was achieved through a novel route starting from 2-nitrochlorobenzene and involving steps such as O-alkylation, reduction, and etherification . This suggests that the synthesis of 2-(3,4-Dichlorophenoxy)ethanamine could potentially be approached through similar synthetic strategies, albeit with appropriate modifications to introduce the dichlorophenoxy moiety and the ethanamine group.

Molecular Structure Analysis

The molecular structure of chlorophenoxy compounds can be complex, with potential for various isomeric forms. For example, the crystal structure of p,p'-dichlorodiphenoxy-1,2-ethane shows that the compound can exist in slightly different conformations within the crystal lattice . This indicates that 2-(3,4-Dichlorophenoxy)ethanamine may also exhibit conformational isomerism, particularly in the arrangement of the dichlorophenoxy and ethanamine groups.

Chemical Reactions Analysis

Chlorophenoxy compounds can undergo a range of chemical reactions. Electrooxidation studies on 2,4-dichlorophenol revealed a dual mechanism leading to quinone-like species and insoluble polymers . This suggests that 2-(3,4-Dichlorophenoxy)ethanamine could also participate in oxidation reactions, potentially leading to similar products or intermediates. Additionally, the synthesis of chlorophenylhydrazones from chlorophenyl diazonium salts indicates that chlorophenoxy compounds can be reactive towards diazonium coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenoxy compounds are influenced by their molecular structure. For instance, the acidity constant (pKa) of chlorophenols correlates with their electrochemical reactivity, as seen in the electrooxidation studies . The presence of electron-withdrawing chlorine atoms on the aromatic ring can affect the acidity and reactivity of the compound. Furthermore, the crystal structure analysis of related compounds provides insights into the solid-state properties, such as molecular packing and hydrogen bonding, which could be relevant for 2-(3,4-Dichlorophenoxy)ethanamine as well .

Scientific Research Applications

1. Alleviating Salinity Stress in Maize

  • Summary of Application: 2-(3,4-Dichlorophenoxy)ethanamine (DCPTA) is used to alleviate salinity stress in maize. It enhances the plant’s photosynthetic capacity, improves its water status, and helps maintain a balance of potassium (K+) and sodium (Na+) ions .
  • Methods of Application: In the study, maize seedlings were grown in nutrient solutions with a combination of NaCl (0, 150 mM) and DCPTA (0, 20, 100, and 400 μM). The researchers then evaluated photosynthesis, water status, ion homeostasis, and the expression of genes involved in ion uptake and transport in the maize seedlings .
  • Results: DCPTA was found to alleviate the growth inhibition of maize seedlings exposed to salinity stress by increasing the net photosynthetic rate (Pn) and the quantum efficiency of photosystem II (PSII) photochemistry. It improved the root hydraulic conductivity, which helped maintain the water status. A relatively high K+ concentration but a relatively low Na+ concentration and the Na+/K+ ratio were observed in the presence of DCPTA under salinity stress .

2. Stimulating Rubber Synthesis in Guayule

  • Summary of Application: The application of 2-(3,4-Dichlorophenoxy)ethanamine to guayule plants results in a stimulation of rubber synthesis .
  • Results: The application of 2-(3,4-Dichlorophenoxy)ethanamine to guayule plants results in a 2-fold stimulation of rubber synthesis and a 1.5- to 3-fold increase in mevalonic acid kinase, isopentenyl pyrophosphate isomerase, and rubber transferase .

Safety And Hazards

2-(3,4-Dichlorophenoxy)ethanamine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(3,4-dichlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPLSUNVXZROEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300021
Record name 2-(3,4-Dichlorophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenoxy)ethanamine

CAS RN

38949-70-1
Record name 2-(3,4-Dichlorophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38949-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dichlorophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dichlorophenoxy)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1.0 g of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester, 0.96 g of 2,3-dichlorophenol, and 1.54 g of triphenylphosphine in THF (20 mL) was stirred as 1.19 g of diisopropyl azodicarboxylate was added. After stirring at ambient temperature for 72 h, the solvent was removed and the residue was dissolved in 10% sulfuric acid (10 mL) and warmed to 80° C. After 16 h, the reaction was cooled to ambient temperature and the mixture diluted with water and washed with EtOAc (2×). The organic layers were washed with water, and the pH of the combined aqueous layers was adjusted to 9 with 10 N NaOH solution. The mixture was extracted with chloroform (3×) and the combined organic layers were washed with sat. sodium chloride solution, dried over sodium sulfate, filtered and concentrated to provide the title compound as an orange oil. MS (M+H−)=204.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ACU Lourens, D Gravestock, RL Van Zyl… - Organic & …, 2016 - pubs.rsc.org
The design, synthesis and biological evaluation of a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines is described. These compounds exhibited in vitro antiplasmodial activity in …
Number of citations: 13 pubs.rsc.org
CA Mosley, SJ Myers, EE Murray, R Santangelo… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and structure–activity relationship analysis of a novel class of amide-based biaryl NR2B-selective NMDA receptor antagonists are presented. Some of the studied …
Number of citations: 33 www.sciencedirect.com

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